

# Comprehensive Structural Elucidation of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine

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## Compound of Interest

**Compound Name:** 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine

**Cat. No.:** B10973723

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## Executive Summary

**2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine** represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the electron-deficient pyrazine ring with the lipophilic, metabolic stability of the 2,6-dimethylmorpholine moiety. This structure is frequently encountered in the development of antimycobacterial agents (analogous to Pyrazinamide), kinase inhibitors, and non-narcotic analgesics.

This technical guide provides a definitive protocol for the structural characterization of this New Chemical Entity (NCE). It addresses the two primary analytical challenges inherent to this molecule: the stereochemical complexity of the 2,6-dimethylmorpholine core (cis/trans isomerism) and the conformational dynamics (rotamerism) introduced by the pyrazine-amide bond.

## Structural Deconstruction & Synthetic Logic

To accurately analyze the molecule, one must first understand its synthetic origin. The molecule is typically assembled via an amide coupling reaction between Pyrazine-2-carboxylic acid and 2,6-dimethylmorpholine.

## Synthetic Pathway & Impurity Profiling

The synthesis dictates the impurity profile. Common coupling reagents (e.g., HATU, EDC/HOBt) or acid chloride methods are employed.

Component	Role	Potential Impurities/Artifacts in Analysis
Pyrazine-2-carboxylic acid	Electrophile	Decarboxylated pyrazine; Pyrazinic acid anhydride.
2,6-Dimethylmorpholine	Nucleophile	Stereoisomeric mixtures (cis/trans); Regioisomers (if 2,5-dimethyl impurity exists).
Amide Bond	Linker	Rotamers (visible in NMR); Hydrolysis products.

## Stereochemical Configuration

The 2,6-dimethylmorpholine moiety creates two distinct diastereomeric possibilities:

- Cis-isomer (Meso): Both methyl groups are typically equatorial in the lowest energy chair conformation. This is achiral.
- Trans-isomer (Racemic): One methyl is axial, one is equatorial. This exists as an enantiomeric pair ( and ).

Critical Insight: Commercial 2,6-dimethylmorpholine is often supplied as a mixture (e.g., 70:30 cis:trans). Your analysis must quantify this ratio.

## Stereochemical Elucidation Protocol (NMR)

The distinction between cis and trans isomers is achieved via high-field

<sup>1</sup>H NMR (minimum 400 MHz, preferably 600 MHz) by analyzing vicinal coupling constants ( ).

## The "Axial-Axial" Coupling Diagnostic

In the cis-isomer, the protons at C2 and C6 are both axial (assuming methyls are equatorial). They couple with the axial protons at C3 and C5.

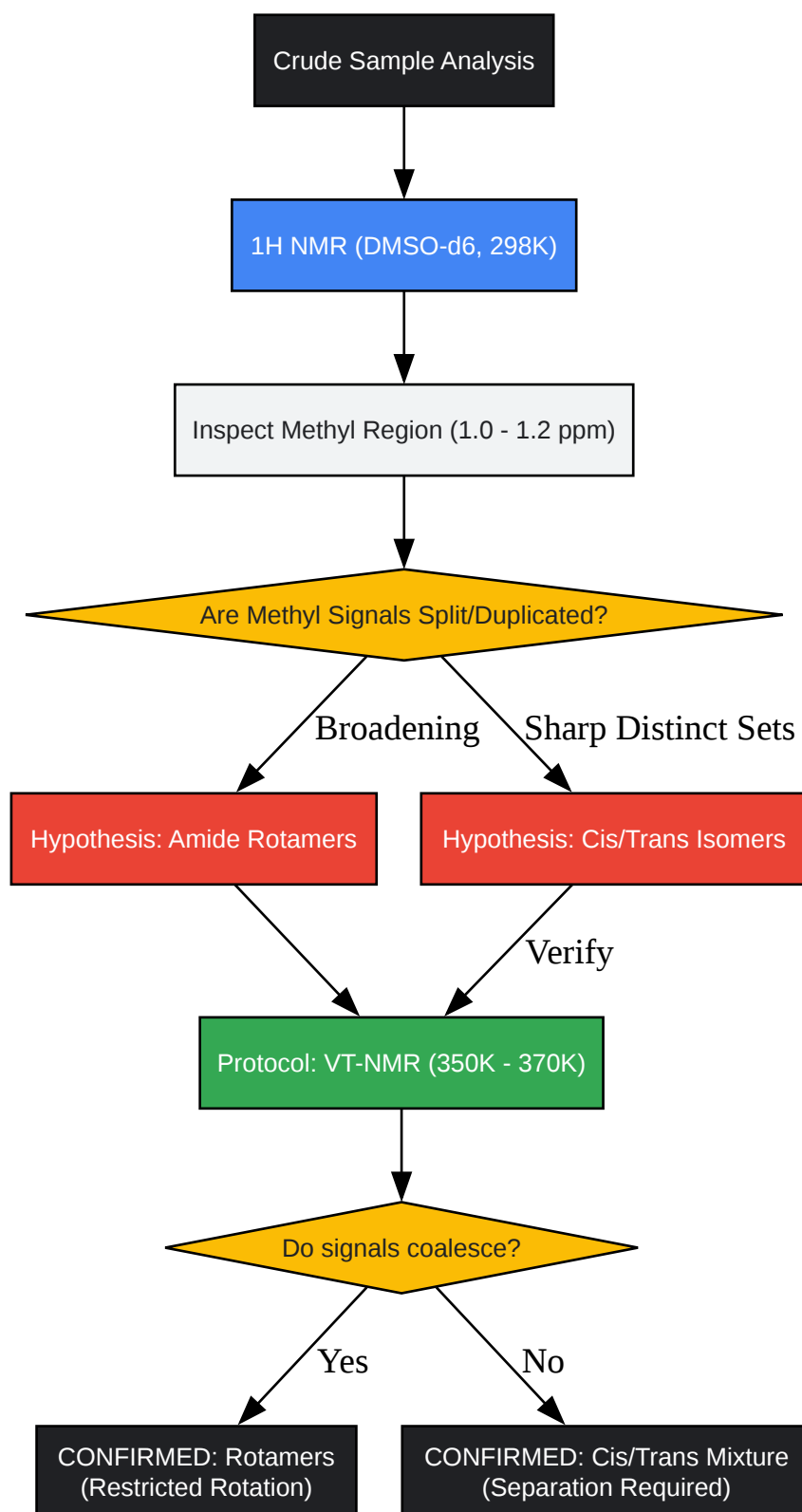
- Observation: Large coupling constant ( ).
- Signal Appearance: The H2/H6 methine protons appear as a doublet of doublets of triplets (ddt) or pseudo-nonets, but the diagnostic large splitting is the key.

In the trans-isomer, one methyl is axial and one is equatorial. The ring often distorts to a twist-boat to relieve 1,3-diaxial strain.

- Observation: Smaller, averaged coupling constants ( ).
- Signal Appearance: Multiplets lacking the distinct large diaxial coupling.

## Workflow Visualization

The following diagram outlines the logical flow for assigning stereochemistry and handling rotamers.



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Figure 1: Analytical decision tree for distinguishing stereoisomers from conformational rotamers using NMR spectroscopy.

## Conformational Dynamics: The Rotamer Effect

The bond connecting the pyrazine ring to the carbonyl carbon (C2-C=O) and the amide bond (N-C=O) exhibit restricted rotation. This is due to the double-bond character of the amide resonance and the steric clash between the pyrazine nitrogen and the morpholine ring.

### Phenomenon

At room temperature (298 K) in solvents like DMSO-

or CDCl

, you will likely observe signal doubling or broadening.

- Pyrazine Protons: The H3 proton of the pyrazine ring (adjacent to the carbonyl) is most affected by the anisotropy of the carbonyl oxygen.
- Morpholine Protons: The equatorial and axial protons distinct to the carbonyl oxygen (syn vs. anti) will resonate at different frequencies.

### Validation Protocol: Variable Temperature (VT) NMR

To prove that signal doubling is due to rotamers and not impurities:

- Baseline: Acquire

<sup>1</sup>H NMR at 298 K.

- Heating: Increment temperature to 323 K, 348 K, and 373 K (using DMSO-

or Tetrachloroethane-

).

- Coalescence: As temperature rises, the rotation rate increases. The distinct signals should broaden and eventually merge (coalesce) into a single sharp average signal.

- Calculation: Use the coalescence temperature ( ) to calculate the rotational energy barrier ( ).

## Mass Spectrometry & Fragmentation

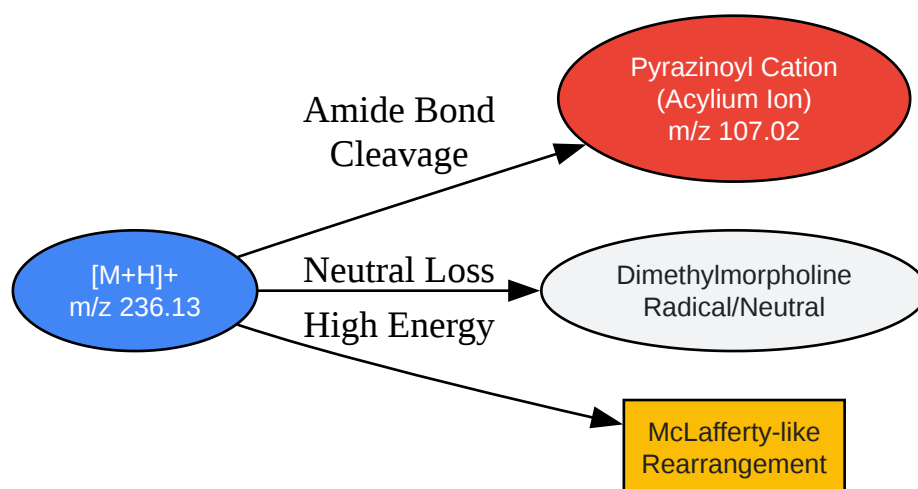
For High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI) in Positive Mode is recommended.

### Fragmentation Pattern

The fragmentation of **2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine** follows a predictable pathway governed by amide bond cleavage and charge retention.

Fragment Ion	Mechanism	m/z (Approx)	Diagnostic Value
[M+H] <sup>+</sup>	Protonated Molecular Ion	~236.13	Parent Confirmation
[Pyrazinoyl] <sup>+</sup>	-Cleavage (Amide bond break)	~107.02	Confirms Pyrazine Head
[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup>	Morpholine Ring Opening/Loss	~98.10	Confirms Dimethylmorpholine Tail

### Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathway observed in ESI-MS/MS, highlighting the diagnostic acylium ion formation.

## Detailed Experimental Protocols

### Protocol A: Determination of Cis/Trans Ratio

Objective: Quantify the isomeric purity of the bulk material.

- Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl<sub>3</sub>.  
(Chloroform typically provides better resolution of the methyl region than DMSO).
- Acquisition: Run a standard proton sequence (ns=16, d1=10s). Note: A long relaxation delay (d1) is crucial for accurate integration.
- Analysis:
  - Locate the methyl doublets at ~1.1 - 1.3 ppm.
  - The cis-isomer methyls usually appear upfield relative to the trans-isomer (due to consistent equatorial positioning).
  - Integrate the two sets of doublets.

- Calculation:

## Protocol B: HPLC Method for Purity

Objective: Chromatographic separation of impurities and isomers.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 268 nm (Pyrazine  
).
- Note: Cis and Trans isomers may co-elute on standard C18. To separate isomers, use a Chiral Column (e.g., Chiralpak AD-H or IC) with a Hexane/Ethanol mobile phase.

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